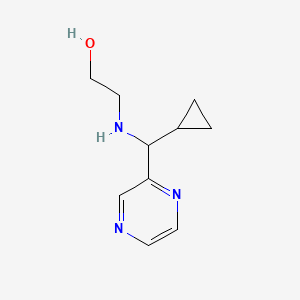

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol

Description

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is a chemical compound with a complex structure that includes a cyclopropyl group, a pyrazinyl group, and an ethanolamine moiety

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-[[cyclopropyl(pyrazin-2-yl)methyl]amino]ethanol |

InChI |

InChI=1S/C10H15N3O/c14-6-5-13-10(8-1-2-8)9-7-11-3-4-12-9/h3-4,7-8,10,13-14H,1-2,5-6H2 |

InChI Key |

UJWAFEXDGHYQHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=NC=CN=C2)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with pyrazine-2-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial and fungal pathogens.

- Anticancer Activity : The compound may interact with specific cellular pathways involved in cancer progression, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : There is emerging interest in exploring its effects on neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of cyclopropyl-containing compounds, revealing that modifications at the pyrazine ring significantly influenced activity against Gram-positive bacteria.

- Cancer Cell Line Testing : In vitro tests demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for further development.

- Neuroprotective Mechanisms : Investigations into its neuroprotective effects indicated modulation of oxidative stress pathways, which may be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol

- 2-((Cyclopropyl(pyrimidin-2-yl)methyl)amino)ethanol

- 2-((Cyclopropyl(pyridazin-2-yl)methyl)amino)ethanol

Uniqueness

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is a significant focus of research due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{10}H_{13}N_3O, with a molecular weight of approximately 193.25 g/mol. The compound features a cyclopropyl group linked to a pyrazin-2-ylmethyl moiety through an amino group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{13}N_3O |

| Molecular Weight | 193.25 g/mol |

| Structural Features | Cyclopropyl, Pyrazin |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, modulating their functions. This compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, although specific targets remain to be elucidated.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.

Research Findings

Recent investigations have focused on the compound's binding affinity and inhibitory effects on key biological targets. For instance, compounds with similar structural motifs have demonstrated significant inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

Case Studies

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

- Antimicrobial Testing :

- Anti-inflammatory Activity :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amination processes. An example synthetic route includes:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.

- Amination Reaction : Introducing the pyrazine moiety through nucleophilic substitution.

- Purification : Employing chromatography to achieve high purity levels.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| Step 1 | Cyclopropanation | Formation of the cyclopropyl group |

| Step 2 | Nucleophilic Substitution | Introduction of the pyrazine moiety |

| Step 3 | Chromatography | Purification of the final product |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol?

Answer:

Synthesis optimization requires careful selection of reaction conditions and purification methods. For example, alkylation of cyclopropylamine derivatives with pyrazine-containing intermediates often employs catalysts like triethylamine (Et₃N) or phase-transfer agents to enhance nucleophilic substitution efficiency. A typical protocol involves:

- Reacting cyclopropylamine with a pyrazine-methyl bromide derivative in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 2–4 hours.

- Quenching with aqueous NaHCO₃ and extracting with ethyl acetate.

- Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >85% yield .

Critical parameters include stoichiometric control of the brominated intermediate and avoiding over-reaction, which can lead to byproducts like N-alkylated impurities.

Basic: How is this compound characterized structurally?

Answer:

Structural characterization combines spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify the cyclopropyl (δ ~0.5–1.5 ppm), pyrazine (δ ~8.5–9.5 ppm), and ethanolamine (δ ~3.4–3.8 ppm) moieties.

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond angles and stereochemistry, particularly for the cyclopropyl-pyrazine junction.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the ethanol group).

For accurate assignment, compare with analogs like 2-[(pyrazin-2-ylamino)methyl]phenol derivatives .

Advanced: How does the cyclopropyl group influence the compound’s reactivity under acidic or oxidative conditions?

Answer:

The cyclopropyl ring exhibits strain-driven reactivity. Under acidic conditions (e.g., H₂SO₄ or HCl), it may undergo ring-opening via protonation at the cyclopropane C-C bond, forming a carbocation intermediate. For example:

- In HCl/EtOH, the cyclopropyl group can convert to a propene derivative, altering bioactivity.

- Oxidative conditions (e.g., KMnO₄) may cleave the cyclopropane to yield carboxylic acid derivatives.

Mechanistic studies using deuterated solvents or computational modeling (DFT) are recommended to track reaction pathways .

Advanced: What strategies are used to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- HPLC purity validation : Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water gradient).

- Control experiments : Test intermediates (e.g., cyclopropylamine or pyrazine derivatives) to rule off-target effects.

For example, conflicting enzyme inhibition data may stem from residual solvents (e.g., DMF) affecting protein stability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to map interactions:

- Target identification : Screen against kinases or GPCRs (e.g., β-adrenergic receptors) using PyRx software.

- Binding affinity : Calculate ΔG values for the ethanolamine group’s hydrogen bonding with residues (e.g., Asp113 in β₂ receptors).

- QSAR : Correlate substituent effects (e.g., pyrazine vs. pyridine) with activity using Hammett parameters or ML models.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What solvents and catalysts are optimal for N-alkylation reactions involving this compound?

Answer:

- Solvents : DMF or THF for solubility; avoid DCM due to poor cyclopropylamine dissolution.

- Catalysts : Et₃N or K₂CO₃ for deprotonation; phase-transfer catalysts (e.g., TBAB) enhance reaction rates.

- Temperature : 80–100°C for 2–6 hours, monitored by TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Post-reaction, neutralize with dilute HCl and extract with EtOAc to remove unreacted amines .

Advanced: How does stereochemistry at the cyclopropyl-pyrazine junction affect pharmacological properties?

Answer:

Stereoisomers (cis vs. trans) exhibit distinct bioactivity due to spatial alignment with target pockets.

- Cis isomers : Favor hydrophobic interactions in flat binding sites (e.g., kinase ATP pockets).

- Trans isomers : Better fit for helical receptors (e.g., GPCRs).

Resolution involves chiral HPLC (Chiralpak AD-H column) or asymmetric synthesis using (R)- or (S)-BINOL catalysts .

Advanced: What analytical methods quantify degradation products under accelerated stability testing?

Answer:

- HPLC-MS : Monitor hydrolytic degradation (e.g., ethanolamine cleavage) using a C18 column (0.1% TFA in water/acetonitrile).

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; track cyclopropane ring-opening via ¹H NMR (loss of δ ~1.0 ppm signals).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential amine vapor release.

- Waste disposal : Neutralize with 10% acetic acid before aqueous disposal.

Acute toxicity data (LD₅₀) for analogs suggest moderate oral toxicity (e.g., 500–1000 mg/kg in rats) .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways?

Answer:

- Synthesis : Introduce ¹³C at the cyclopropane carbons via labeled cyclopropylamine (¹³C-KCN precursor).

- Metabolite tracking : Use LC-MS/MS to identify hydroxylated or glucuronidated derivatives in hepatocyte incubations.

- Kinetic isotope effects : Compare ¹²C vs. ¹³C in CYP450-mediated oxidation to determine rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.